![molecular formula C11H23NO4Si B13285950 2-{[(Tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid](/img/structure/B13285950.png)
2-{[(Tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid is a compound that features both a tert-butoxycarbonyl (Boc) protecting group and a trimethylsilyl (TMS) group These groups are commonly used in organic synthesis to protect functional groups during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid typically involves the protection of amino acids. One common method is to start with an amino acid and introduce the Boc protecting group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The TMS group can be introduced using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc and TMS groups can be selectively removed under specific conditions, allowing for further functionalization of the molecule.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the presence of protecting groups.
Common Reagents and Conditions
Boc Deprotection: Strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol are commonly used to remove the Boc group.
TMS Deprotection: The TMS group can be removed using fluoride sources such as tetrabutylammonium fluoride (TBAF).
Major Products Formed
The major products formed from the reactions of this compound depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while deprotection of the TMS group yields the free hydroxyl group.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality, preventing unwanted reactions during synthetic procedures. The TMS group protects hydroxyl groups, allowing for selective reactions at other sites on the molecule .
Comparison with Similar Compounds
Similar Compounds
2-{[(Tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid: Features both Boc and TMS groups.
This compound: Similar structure but with different protecting groups.
Uniqueness
The uniqueness of this compound lies in its dual protection strategy, which allows for selective deprotection and functionalization. This makes it a versatile compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C11H23NO4Si |
|---|---|
Molecular Weight |
261.39 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-trimethylsilylpropanoic acid |
InChI |
InChI=1S/C11H23NO4Si/c1-11(2,3)16-10(15)12-8(9(13)14)7-17(4,5)6/h8H,7H2,1-6H3,(H,12,15)(H,13,14) |
InChI Key |
LMFSUXXQTKCGGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C[Si](C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


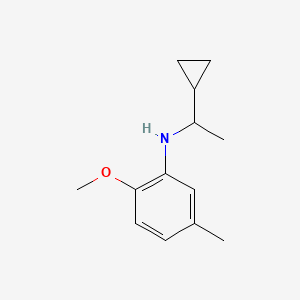
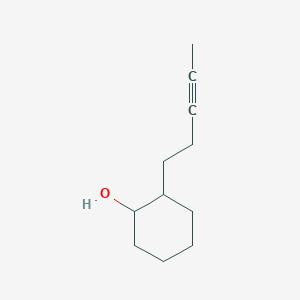
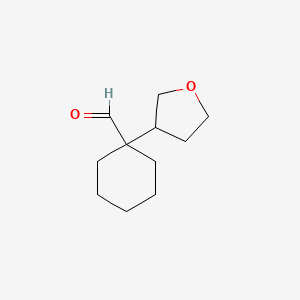

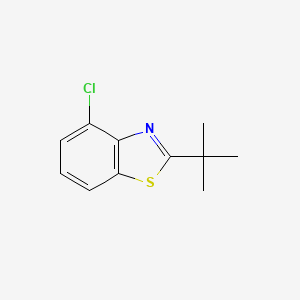
amine](/img/structure/B13285896.png)
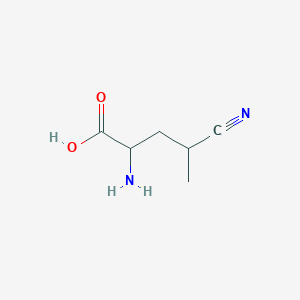
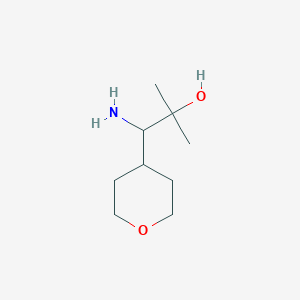
![1-[(Furan-2-ylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B13285915.png)
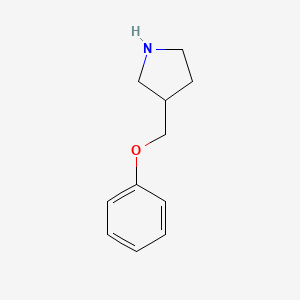
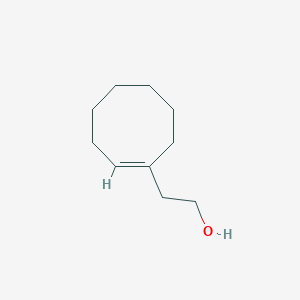
![(2-Methylpentan-3-yl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B13285940.png)
![2-[(But-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13285941.png)
![2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B13285947.png)
